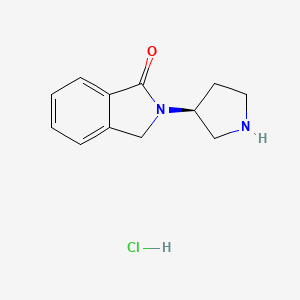

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 is a selective dopamine D3 receptor antagonist that has been studied for its effects on addiction and other psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Luminescence Studies

Research into platinum(II) complexes with isoindoline derivatives, such as 1,3-bis(2-pyridylimino)isoindoline, has revealed insights into their structural properties and luminescence. These complexes show potential for applications in materials science due to their bright-orange to red room-temperature luminescence, which originates from intraligand and metal-to-ligand charge-transfer excited states. The photophysical properties of these complexes can be finely tuned by modifying ligands, suggesting their utility in developing new luminescent materials (Wen et al., 2010).

Organocatalytic Synthesis

Spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, have been synthesized using an enantioselective organocatalytic approach. This method allows for the rapid construction of spirooxindole skeletons with high stereo- and regioselectivity, indicating potential applications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Cobalt-Catalyzed Cyclization

A cobalt-catalyzed synthesis method for pyrrolidinones and isoindolinones from aliphatic amides and terminal alkynes has been developed. This method allows for the site-selective synthesis of 5-ethylidene-pyrrolidin-2-ones and a variety of isoindolinones, showcasing a new avenue for the creation of these compounds, which have broad applications in pharmaceuticals and organic synthesis (Zhang et al., 2015).

Synthesis of Pyrrolo- and Indoloisoquinolinones

Intramolecular cyclizations of certain isoindolinones have led to the synthesis of tetrahydropyrrolo[2,1-alpha]isoquinolin-3(2H)-ones and dihydroisoindolo[1,2-alpha]isoquinolin-8(6H)-ones. These compounds, obtained with high stereoselectivities, highlight the versatility of isoindolinones in synthesizing complex nitrogen-containing heterocycles, which are of interest in drug discovery and development (Katritzky et al., 2001).

Eigenschaften

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEECAGMETSERNO-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CC3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2541649.png)

![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2541650.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2541652.png)